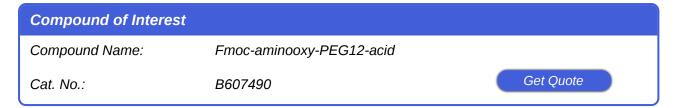


In-Depth Technical Guide: Fmoc-aminooxy-PEG12-acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-aminooxy-PEG12-acid**, a heterobifunctional linker critical in bioconjugation, peptide synthesis, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

Fmoc-aminooxy-PEG12-acid is a versatile chemical tool featuring a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for sequential and orthogonal conjugation strategies. The table below summarizes its key quantitative properties.



Property	Value	Source(s)
Molecular Weight	855.96 g/mol	[1]
Exact Mass	855.4252	[2]
Chemical Formula	C42H65NO17	[2]
CAS Number	2055104-72-6	[2]
Purity	Typically ≥95%	[3]
Elemental Analysis	C: 58.93%; H: 7.65%; N: 1.64%; O: 31.77%	[2]

Chemical Reactivity and Applications

The strategic placement of the Fmoc protecting group and the terminal carboxylic acid enables a two-stage reaction workflow. This "orthogonal" approach is fundamental to its utility. Initially, the carboxylic acid can be activated to form a stable amide bond with a primary amine on a target molecule. Subsequently, the Fmoc group can be removed under basic conditions to reveal the aminooxy group, which is then available for a highly specific "click" reaction with an aldehyde or ketone to form a stable oxime ether bond.

The PEG12 spacer imparts increased hydrophilicity and flexibility to the resulting conjugate, which can be advantageous for improving the solubility and pharmacokinetic properties of bioconjugates and complex molecules like PROTACs.

Experimental Protocols

The following are detailed methodologies for the key reactions involving **Fmoc-aminooxy-PEG12-acid**. These are synthesized from established chemical principles and related experimental descriptions.

Amide Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of **Fmoc-aminooxy-PEG12-acid** to an amine-containing molecule.



Materials:

- Fmoc-aminooxy-PEG12-acid
- Amine-containing molecule (e.g., peptide, protein, or small molecule)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
- Reaction vessel
- Stirring apparatus

Procedure:

- Dissolve Fmoc-aminooxy-PEG12-acid in anhydrous DMF.
- Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution to preactivate the carboxylic acid.
- Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
- In a separate vessel, dissolve the amine-containing molecule in an appropriate buffer or solvent.
- Add the activated Fmoc-aminooxy-PEG12-acid solution to the amine-containing molecule solution.
- Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress by a suitable analytical method (e.g., HPLC, LC-MS).
- Upon completion, purify the conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC, size-exclusion chromatography).



Orthogonal Fmoc-Deprotection

This protocol details the removal of the Fmoc protecting group to expose the reactive aminooxy functionality.

Materials:

- · Fmoc-conjugated molecule
- 20% Piperidine in DMF (v/v)
- Reaction vessel
- Analytical HPLC system for monitoring

Procedure:

- Dissolve the Fmoc-conjugated molecule in DMF.
- Add the 20% piperidine in DMF solution to the reaction vessel.
- Allow the reaction to proceed at room temperature. The deprotection is typically rapid, often completing within 30 minutes.
- Monitor the removal of the Fmoc group by analytical HPLC, observing the disappearance of the starting material and the appearance of the deprotected product.
- Once the reaction is complete, the deprotected product can be precipitated with a suitable solvent like diethyl ether and washed to remove piperidine and the dibenzofulvene-piperidine adduct.

Oxime Ligation

This protocol outlines the conjugation of the deprotected aminooxy-functionalized molecule with an aldehyde or ketone.

Materials:

· Aminooxy-functionalized molecule



- Aldehyde or ketone-containing molecule
- Aniline (as catalyst)
- Reaction buffer (e.g., sodium acetate buffer, pH 4.5-5.5)
- Reaction vessel

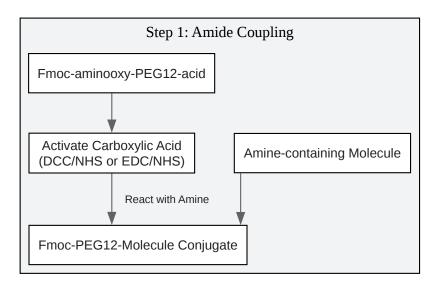
Procedure:

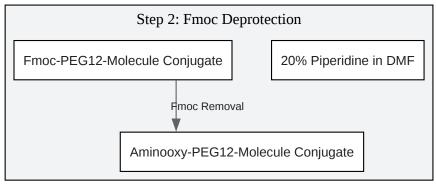
- Dissolve the aminooxy-functionalized molecule in the reaction buffer.
- Dissolve the aldehyde or ketone-containing molecule in a compatible solvent, which is then added to the reaction mixture.
- Add aniline to the reaction mixture to a final concentration of 10-100 mM to catalyze the reaction.
- Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
- Upon completion, purify the final conjugate using a suitable chromatographic method.

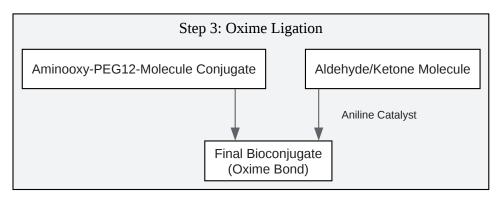
Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures and the overall strategy for using **Fmoc-aminooxy-PEG12-acid**.









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Sequential Bioconjugation Workflow





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Decision Logic for Synthesis Steps

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